ethyl 2-{[(4-chloroanilino)carbonyl]amino}-4-phenyl-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 2-{[(4-chloroanilino)carbonyl]amino}-4-phenyl-1H-pyrrole-3-carboxylate is a synthetic organic compound known for its complex structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrole ring substituted with phenyl and ethyl ester groups, along with a 4-chloroanilino carbonyl moiety, making it a versatile molecule for chemical modifications and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(4-chloroanilino)carbonyl]amino}-4-phenyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrrole Ring: Starting from a suitable precursor such as ethyl acetoacetate, the pyrrole ring can be constructed via a Paal-Knorr synthesis, involving the reaction with an amine under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the 4-Chloroanilino Carbonyl Moiety: This step involves the reaction of the intermediate with 4-chloroaniline and a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired amide linkage.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(4-chloroanilino)carbonyl]amino}-4-phenyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted anilines or thiols.
Scientific Research Applications
Ethyl 2-{[(4-chloroanilino)carbonyl]amino}-4-phenyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: It is explored for its potential in creating novel polymers and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which ethyl 2-{[(4-chloroanilino)carbonyl]amino}-4-phenyl-1H-pyrrole-3-carboxylate exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The 4-chloroanilino moiety can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate: Lacks the 4-chloroanilino carbonyl moiety, making it less versatile in biological applications.
4-Chloroaniline: A simpler structure that serves as a building block for more complex molecules.
Phenylpyrrole derivatives: Similar core structure but with different substituents, leading to varied biological activities.
Uniqueness
Ethyl 2-{[(4-chloroanilino)carbonyl]amino}-4-phenyl-1H-pyrrole-3-carboxylate is unique due to its combination of a pyrrole ring with a phenyl group and a 4-chloroanilino carbonyl moiety. This unique structure allows for diverse chemical modifications and a broad range of biological activities, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[(4-chlorophenyl)carbamoylamino]-4-phenyl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-2-27-19(25)17-16(13-6-4-3-5-7-13)12-22-18(17)24-20(26)23-15-10-8-14(21)9-11-15/h3-12,22H,2H2,1H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYPJOAJCKJOCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC=C1C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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